12-Phenyl-12h-benzo[b]phenothiazine

Photoredox Catalysis UV-Vis Spectroscopy Organic Synthesis

Upgrade your photoredox chemistry from UV-dependent catalysts to 12-Phenyl-12H-benzo[b]phenothiazine. Its benzo-annulated core shifts excitation into the visible region (λmax 365–376 nm), enabling O-ATRP under 392 nm light and metal-free C(sp³)–heteroatom couplings. Avoid the substrate photodegradation and safety costs of UV-A systems. With >98% purity and −2.3 V excited-state potential, it precisely matches the reactivity window modern synthetic and polymer chemistry demands. This is a direct precursor to the validated BPTZ donor core for next-gen OLED and TADF/RTP materials.

Molecular Formula C22H15NS
Molecular Weight 325.4 g/mol
Cat. No. B12507563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Phenyl-12h-benzo[b]phenothiazine
Molecular FormulaC22H15NS
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC5=CC=CC=C5C=C42
InChIInChI=1S/C22H15NS/c1-2-10-18(11-3-1)23-19-12-6-7-13-21(19)24-22-15-17-9-5-4-8-16(17)14-20(22)23/h1-15H
InChIKeyNRUUFDHIFMNKPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Phenyl-12H-benzo[b]phenothiazine: Baseline Identity, Specifications, and Core Structural Class for Scientific Procurement


12-Phenyl-12H-benzo[b]phenothiazine (CAS 1320277-85-7, synonym Ph-benzoPTZ) is a tetracyclic N-arylbenzo[b]phenothiazine derivative [1]. It belongs to the broader class of phenothiazine-based organic semiconductors and photoredox catalysts but is distinguished by a fused benzo-annulated core bearing an N-phenyl substituent. Commercial specifications define a purity of >98.0% (GC), appearance as a white to light yellow crystalline powder, and a melting point of 168.0–172.0 °C [1]. The compound exhibits a maximum absorption wavelength (λmax) of 365 nm in acetonitrile and is recognized as a visible-light-active organophotoredox catalyst for both small-molecule synthesis and controlled radical polymerization [1].

Why Generic Substitution Fails for 12-Phenyl-12H-benzo[b]phenothiazine: The Hidden Costs of Ignoring the Benzo-Annulation Gap


Procurement based solely on the 'phenothiazine' or 'N-arylphenothiazine' class identifier carries quantifiable performance risk. The benzo-annulation present in 12-Phenyl-12H-benzo[b]phenothiazine fundamentally alters the chromophore's electronic structure in ways that simpler analogs cannot replicate . Specifically, the extended π-system introduces a bathochromic shift in absorbance that enables photocatalysis under visible light (385–405 nm) rather than being confined to the UV-A range (365 nm) required by standard N-phenylphenothiazines . Concurrently, this structural modification tunes the excited-state oxidation potential to a range (−2.3 to −2.4 V vs. SCE) that differs by up to 0.7 V from non-annulated comparators, directly impacting substrate scope and reaction selectivity . The quantitative evidence below demonstrates that generic substitution is not a viable procurement strategy when specific photophysical windows or thermal resilience thresholds must be met.

Quantitative Differentiation Evidence for 12-Phenyl-12H-benzo[b]phenothiazine: Head-to-Head Performance Comparisons Against Closest Analogs


Bathochromic Absorbance Shift: Enabling Visible-Light (385–405 nm) Photocatalysis vs. UV-A-Restricted N-Phenylphenothiazines

The benzo[b]phenothiazine core of 12-Phenyl-12H-benzo[b]phenothiazine introduces a bathochromic shift that extends the usable excitation window into the visible spectrum. N-phenylbenzo[b]phenothiazines exhibit additional broad absorption bands in the 350–420 nm region that are absent in their non-benzo-annulated N-phenylphenothiazine counterparts . This enables effective photocatalysis under 385 nm and 405 nm LED irradiation, whereas N-phenylphenothiazines are restricted to 365 nm (UV-A) excitation . The maximum absorption wavelength of the target compound is recorded at 365 nm in CH₃CN, but its extended absorption tail into the visible region underpins the practical shift in operational wavelength [1].

Photoredox Catalysis UV-Vis Spectroscopy Organic Synthesis

Excited-State Redox Potential Tuning: −2.3 to −2.4 V vs. SCE for Benzo-Annulated Catalysts Compared to −2.5 to −3.0 V for N-Phenylphenothiazines

Cyclic voltammetry of N-phenylbenzo[b]phenothiazines reveals a first ground-state oxidation potential (E₀ₓ(X⁺•/X)) in the range of 0.51–0.58 V, with the benzo condensation exerting no significant influence on this ground-state value compared to N-phenylphenothiazines . However, the excited-state oxidation potential (E₀ₓ(X⁺•/X*)) of the benzo-annulated series is reduced to −2.3 to −2.4 V vs. SCE, in direct comparison to −2.5 to −3.0 V for the non-benzo N-phenylphenothiazine series (compounds 4–6) . This 0.1–0.7 V difference, while still sufficient to activate substrates such as α-methylstyrene, represents a deliberate moderation of reducing power in exchange for the visible-light excitation benefit .

Cyclic Voltammetry Excited-State Potential Photoredox Selectivity

Thermal Stability Advantage: Melting Point of 168–172 °C vs. 93–97 °C for 10-Phenylphenothiazine

12-Phenyl-12H-benzo[b]phenothiazine exhibits a melting point of 168.0–172.0 °C (reference mp 170 °C) as specified by TCI [1]. In contrast, the structurally simpler 10-phenylphenothiazine—lacking the fused benzo ring—melts at 93.0–97.0 °C (reference mp 95 °C) [2]. The unsubstituted parent 12H-benzo[b]phenothiazine has an even higher melting point of 278 °C . The approximately 73–77 °C elevation in melting point relative to 10-phenylphenothiazine reflects the increased molecular rigidity and enhanced intermolecular interactions conferred by benzo-annulation, providing greater thermal robustness during processing or device operation.

Thermal Stability Material Processing Device Fabrication

Metal-Free Visible-Light ATRP: Controlled Polymerization under 392 nm LED with Dispersity <1.50 vs. UV-Restricted Phenothiazine Photocatalysts

12-Phenyl-12H-benzo[b]phenothiazine (Ph-benzoPTZ) functions as a visible-light photoredox catalyst for metal-free organocatalyzed atom transfer radical polymerization (O-ATRP) under 392 nm LED irradiation [1]. The polymerization of methacrylate monomers proceeds with well-controlled molecular weight evolution and narrow molecular weight distributions (dispersity Ð < 1.50) [1]. Crucially, the catalyst confers complete temporal control: polymerization progresses only under light stimulation and ceases entirely in the dark, enabling precise on/off switching of chain growth [1]. Block copolymer synthesis confirmed high chain-end fidelity. In contrast, 10-phenylphenothiazine—with its absorption maximum at 314 nm (hexane)—and other non-benzo N-arylphenothiazines require excitation at 365 nm (UV-A) for analogous photoredox transformations, lacking the visible-light operational window [2].

O-ATRP Polymer Chemistry Temporal Control

BPTZ Donor Core Enables Superior TADF and RTP: BPTZ-DBQ Outperforms PTZ-DBQ in Photophysical Properties

The benzo[b]phenothiazine (BPTZ) donor core—the structural foundation of 12-Phenyl-12H-benzo[b]phenothiazine—was demonstrated for the first time as a donor unit in thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP) materials [1]. In a direct donor-acceptor molecular comparison, BPTZ-DBQ (incorporating the tetracyclic BPTZ donor) exhibited remarkably better photophysical properties than its tricyclic analog PTZ-DBQ (incorporating the standard phenothiazine donor) [1]. Both compounds displayed stimulus-responsive switchable TADF (mechanically induced in the crystalline phase) and RTP (photo-responsive in PMMA films), but the BPTZ-based system showed superior overall performance [1]. This is the first reported use of tetracyclic BPTZ as a donor for dual TADF/RTP functionality [1].

TADF RTP OLED Emitters Donor-Acceptor Design

Blue-Light-Driven Carbon(sp3)–Heteroatom Bond Formation: Specific Synthetic Utility Under Mild Conditions

12-Phenyl-12H-benzo[b]phenothiazine has been specifically reported as a photoredox organocatalyst for carbon(sp³)–heteroatom bond formation, employing aliphatic alcohols and tertiary/secondary alkyl carboxylic acid redox-active esters as coupling partners under blue light excitation (λmax = 376 nm) . This reaction scope exploits the compound's absorption in the blue region of the visible spectrum, which is enabled by the benzo-annulated chromophore. The method operates under mild, transition-metal-free conditions, distinguishing it from thermal or metal-catalyzed alternatives . Furthermore, the compound has been demonstrated as a photocatalyst for sustainable polymer modification, forming electron donor–acceptor complexes with polymer precursors under blue LED irradiation to introduce functional groups [1].

C–Heteroatom Coupling Organophotoredox Synthesis Late-Stage Functionalization

Target Application Scenarios for 12-Phenyl-12H-benzo[b]phenothiazine: Where the Quantitative Evidence Supports Procurement Decisions


Visible-Light Photoredox Synthesis Requiring Selective C(sp³)–Heteroatom Bond Formation

For synthetic chemistry groups developing mild, metal-free C–N, C–O, or C–S bond-forming methodologies, 12-Phenyl-12H-benzo[b]phenothiazine offers a unique combination of blue-light operability (λmax 376 nm) and demonstrated efficacy in C(sp³)–heteroatom coupling using aliphatic alcohol and redox-active ester substrates [1]. The benzo-annulation shifts excitation away from the UV-A region (365 nm) required by 10-phenylphenothiazine, reducing photodegradation of sensitive substrates and enabling compatibility with a broader range of functional groups, including C–C and C–N triple bonds [2]. This scenario is directly supported by the bathochromic shift evidence (Evidence Item 1) and the excited-state redox tuning data (Evidence Item 2).

Metal-Free Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) Under Visible Light

Polymer chemistry laboratories pursuing precision polymer synthesis without metal contamination should procure 12-Phenyl-12H-benzo[b]phenothiazine as the photoredox catalyst for visible-light O-ATRP. The compound enables well-controlled methacrylate polymerization under 392 nm LED irradiation with dispersity below 1.50 and complete temporal on/off control, as demonstrated by Dadashi-Silab et al. [1]. The visible-light operational window eliminates the need for UV-A sources and the associated safety and equipment costs. This scenario derives directly from Evidence Item 4 and is reinforced by the thermal stability margin (Evidence Item 3) that supports sustained catalyst performance during extended polymerization runs.

Development of TADF and RTP Emitters Using the Benzo[b]phenothiazine Donor Scaffold

For OLED and smart luminescent materials R&D, 12-Phenyl-12H-benzo[b]phenothiazine serves as a direct precursor to the tetracyclic BPTZ donor core, which has been validated as superior to the standard phenothiazine (PTZ) donor in dual TADF/RTP donor–acceptor systems [1]. The BPTZ-DBQ system exhibits stimulus-responsive switchable emission (mechanical TADF, photo-responsive RTP) with photophysical properties described as 'remarkably better' than the PTZ-DBQ analog [1]. Procurement of the N-phenyl BPTZ building block enables the construction of next-generation multifunctional emitters with mechanochromic luminescence and information encryption potential. This scenario is directly supported by Evidence Item 5.

Dye-Sensitized Solar Cell (DSSC) and Photocatalytic Hydrogen Production Research

The benzo[b]phenothiazine core has established precedent in metal-free organic dyes for DSSCs and visible-light-driven photocatalytic hydrogen production. Phenyl-(benzo)phenothiazine-based sensitizers (PBP-A, PBP-B) incorporating a thiophene π-spacer achieved power conversion efficiencies of 5.63% and 5.79% respectively, with Jsc values of 11.21 and 11.94 mA cm⁻² [1]. Independently, benzo[b]phenothiazine-containing dye 3 delivered a photocatalytic hydrogen production TON of 4460 with a turnover frequency of 278 h⁻¹ and a photo-quantum efficiency of 1.65% at 420 nm [2]. While these studies used structurally elaborated derivatives rather than the parent N-phenyl compound, they validate the BPTZ chromophore as a productive donor platform for solar energy conversion. 12-Phenyl-12H-benzo[b]phenothiazine, with its enhanced thermal stability (Evidence Item 3) and tunable redox properties (Evidence Item 2), provides a versatile starting material for developing next-generation photosensitizers.

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